molecular formula C15H17ClN2O2 B1418340 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride CAS No. 1170283-86-9

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

Cat. No. B1418340
CAS RN: 1170283-86-9
M. Wt: 292.76 g/mol
InChI Key: ZRSXCOSDEJMXFQ-UHFFFAOYSA-N
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Description

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 519150-65-3 . It is used for proteomics research . The IUPAC name for this compound is 2-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid . The InChI code for this compound is 1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) .


Molecular Structure Analysis

The molecular weight of this compound is 256.3 . The InChI key for this compound is SJUVKSDEXHEPSA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Scientific Research Applications

Analytical Chemistry

This compound is utilized in analytical chemistry for the development of new analytical methods. Its unique structure allows for the creation of specific sensors and indicators that can detect the presence of other substances through molecular interactions. For instance, it can be used in chromatography and spectroscopy techniques, such as HPLC and NMR, to analyze the composition of complex mixtures .

Pharmaceutical Research

In pharmaceutical research, this chemical serves as a building block for the synthesis of potential drug candidates. It can be modified to produce derivatives with various biological activities. Researchers explore its efficacy in treating diseases by observing its interaction with biological targets, such as enzymes or receptors .

Material Science

The compound’s molecular structure is beneficial in material science, where it can be incorporated into polymers or coatings to enhance material properties. For example, it could improve the thermal stability or mechanical strength of materials used in high-stress environments .

Biochemistry

Biochemists may employ this compound in studying enzyme kinetics and substrate specificity. Its interaction with enzymes can provide insights into enzyme mechanisms and help in designing enzyme inhibitors, which are valuable in understanding metabolic pathways and developing medications .

Organic Synthesis

As an intermediate in organic synthesis, this compound is instrumental in constructing complex organic molecules. Its reactivity allows chemists to introduce various functional groups, facilitating the synthesis of a wide range of organic compounds with diverse properties .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be investigated for its potential use as a precursor for the synthesis of agrochemicals. Its structural features might be advantageous in creating compounds that can act as pesticides or herbicides, contributing to crop protection strategies .

Environmental Science

Environmental scientists might explore the use of this compound in the detection and removal of pollutants. Its chemical properties could make it suitable for use in sensors that detect environmental contaminants or in materials that help in the sequestration and breakdown of harmful substances .

Chemical Education

Lastly, this compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to understand theoretical concepts in organic chemistry and analytical methods .

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13;/h3-6H,2,7-9H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSXCOSDEJMXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 2
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 3
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 4
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 5
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride

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